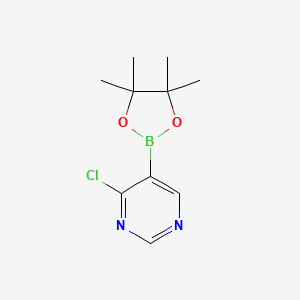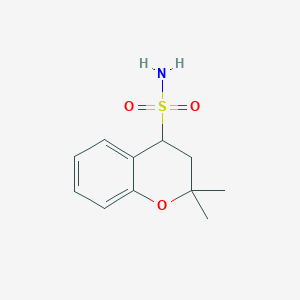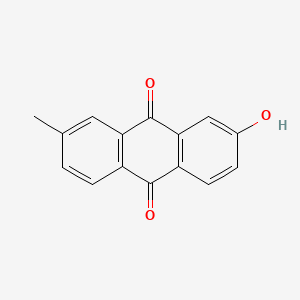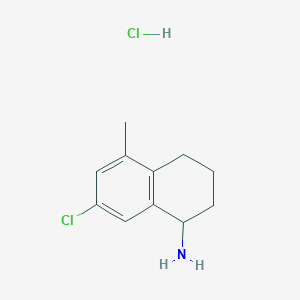
3-((1,4-Diazepan-1-yl)methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,4-Diazepan-1-yl)methyl)-1H-indole: is a chemical compound that features an indole core structure substituted with a diazepane moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a diazepane ring, a seven-membered nitrogen-containing heterocycle, adds unique properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole typically involves the reaction of an indole derivative with a diazepane precursor. One common method is the reductive amination of an indole-3-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-((1,4-Diazepan-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Tetrahydroindoles.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The indole ring is a common motif in many biologically active molecules, and the addition of a diazepane ring can enhance its binding affinity and selectivity for certain biological targets .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The diazepane ring can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties .
Comparación Con Compuestos Similares
- 3-((1,4-Diazepan-1-yl)methyl)benzoic acid
- 3-((1,4-Diazepan-1-yl)methyl)phenyl)methanamine
- 3-((1,4-Diazepan-1-yl)methyl)phenol
Uniqueness: Compared to similar compounds, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole stands out due to the presence of the indole ring, which is a versatile scaffold in medicinal chemistry. The combination of the indole and diazepane rings provides a unique structural framework that can be exploited for the development of new drugs and materials .
Propiedades
Fórmula molecular |
C14H19N3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
3-(1,4-diazepan-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H19N3/c1-2-5-14-13(4-1)12(10-16-14)11-17-8-3-6-15-7-9-17/h1-2,4-5,10,15-16H,3,6-9,11H2 |
Clave InChI |
QOWGNRASWUUKJV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


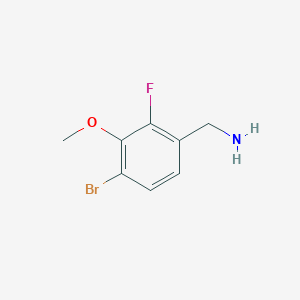
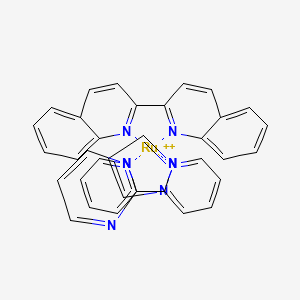
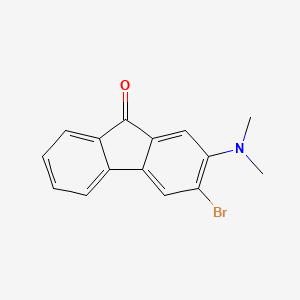
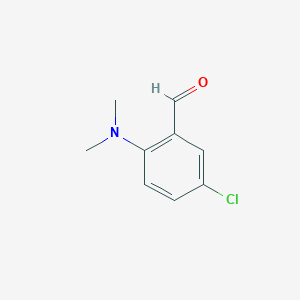
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
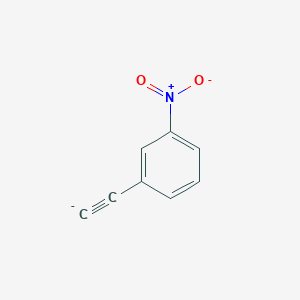
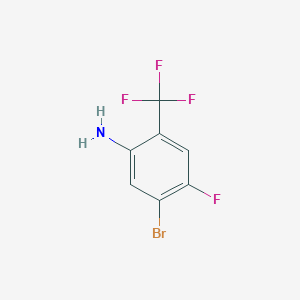

![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
